molecular formula C14H28N2O2 B14591239 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- CAS No. 61600-04-2

4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-

Cat. No.: B14591239
CAS No.: 61600-04-2
M. Wt: 256.38 g/mol
InChI Key: AYSUARGFINEPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is an organic compound that belongs to the class of piperidinones. It is a derivative of piperidine and is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . This compound is known for its versatility in chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to form tertiary propargylamines .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include various substituted piperidones, which can be further utilized in the synthesis of pharmaceuticals and other chemicals .

Scientific Research Applications

4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

CAS No.

61600-04-2

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethylpiperidin-4-one

InChI

InChI=1S/C14H28N2O2/c1-5-15(6-2)9-13(17)10-16-8-11(3)14(18)7-12(16)4/h11-13,17H,5-10H2,1-4H3

InChI Key

AYSUARGFINEPRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN1CC(C(=O)CC1C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.